molecular formula C9H9I2NO3 B10859524 Diotyrosine I-125 CAS No. 65214-01-9

Diotyrosine I-125

Cat. No.: B10859524
CAS No.: 65214-01-9
M. Wt: 428.98 g/mol
InChI Key: NYPYHUZRZVSYKL-CQGJRLFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diotyrosine I 125: is a radiolabeled form of diotyrosine, a dimeric form of the amino acid tyrosine. Diotyrosine itself is a non-proteinogenic amino acid formed by the oxidation of tyrosine residues in proteins. The radiolabeling with iodine-125 allows for the tracking and study of diotyrosine in various biological and chemical processes .

Properties

CAS No.

65214-01-9

Molecular Formula

C9H9I2NO3

Molecular Weight

428.98 g/mol

IUPAC Name

(2S)-2-amino-3-[4-hydroxy-3,5-bis(125I)(iodanyl)phenyl]propanoic acid

InChI

InChI=1S/C9H9I2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1/i10-2,11-2

InChI Key

NYPYHUZRZVSYKL-CQGJRLFOSA-N

Isomeric SMILES

C1=C(C=C(C(=C1[125I])O)[125I])C[C@@H](C(=O)O)N

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: : Diotyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Diotyrosine is unique due to its ability to form crosslinks in proteins, which is not a characteristic of tyrosine or diiodotyrosine. This crosslinking ability makes it a valuable biomarker for oxidative stress and a tool for studying protein-protein interactions .

Q & A

Q. What are the critical safety protocols for handling and storing Diotyrosine I-125 in laboratory settings?

this compound requires stringent safety measures due to its volatile nature and thyroid-targeting radioactivity. Key protocols include:

  • Conducting iodinations in certified fume hoods with HEPA filtration to minimize airborne contamination .
  • Using double-gloved PPE and thyroid shielding during handling.
  • Storing I-125 in airtight, lead-shielded containers to reduce radiation exposure.
  • Regularly monitoring lab surfaces with Geiger counters to detect contamination .
  • Prohibiting food/drink in the workspace and enforcing strict decontamination procedures post-experiment.

Q. How can researchers design reproducible receptor-binding assays using this compound-labeled ligands?

  • Ligand Preparation : Use fresh this compound conjugates to avoid degradation (e.g., LDL preparations are unstable; plan experiments promptly after synthesis) .
  • Binding Conditions : Optimize buffer pH (e.g., 7.4 for macrophage receptor studies) and temperature (4°C for equilibrium binding).
  • Control Groups : Include non-radioactive competitors (e.g., excess unlabeled Ox-LDL) to validate specificity .
  • Data Normalization : Express binding as counts per minute (CPM) normalized to total protein or cell count.

Q. What methodologies ensure high radiochemical purity in this compound synthesis?

  • Iodination Techniques : Use chloramine-T or Iodogen methods under inert gas to minimize oxidation byproducts .
  • Purification : Employ size-exclusion chromatography (SEC) or dialysis to separate free I-125 from conjugated products.
  • Quality Control : Validate purity via radio-TLC or HPLC with gamma-detection, targeting >95% radiochemical purity .

Advanced Research Questions

Q. How can iodination efficiency of this compound be optimized while mitigating radiolysis?

  • Reaction Parameters : Reduce exposure to light and oxygen (use argon-purged vials) to prevent radiolytic degradation .
  • Stabilizers : Add antioxidants like ascorbic acid (0.1% w/v) to scavenge free radicals.
  • Dose Calibration : Use lower specific activity (e.g., 0.5 mCi/µg) to minimize self-irradiation damage .
  • Kinetic Monitoring : Track incorporation efficiency hourly via radio-TLC to identify optimal reaction duration.

Q. How to resolve discrepancies in excretion kinetics data from this compound tracer studies?

  • Modeling Approaches : Fit data to first-order excretion models (rate constants: 1.5–3.5 day⁻¹) and compare Akaike Information Criterion (AIC) values to select the best-fit model .
  • Controlled Variables : Standardize animal models (e.g., rabbit vs. rodent) and dietary iodine intake to reduce interspecies variability.
  • Validation : Cross-check urinary vs. fecal excretion routes using gamma-counting of homogenized samples .

Q. What strategies integrate Monte Carlo simulations into radiation safety assessments for this compound experiments?

  • Geometric Modeling : Replicate experimental setups (e.g., seed placement in brachytherapy phantoms) using software like MCNP or GEANT4 .
  • Dose Rate Mapping : Simulate ambient dose rates at varying distances (e.g., 1–100 cm) to identify safe handling zones.
  • Experimental Validation : Compare simulated results with physical dosimetry (e.g., TLD measurements) to refine models .

Methodological Considerations for Data Reliability

  • Reproducibility : Document experimental parameters (e.g., buffer composition, incubation times) in supplemental materials for peer replication .
  • Statistical Rigor : Use ANOVA or mixed-effects models to analyze variance across technical and biological replicates .
  • Contradiction Analysis : Apply Bradford Hill criteria to assess causality in conflicting results (e.g., dose-dependent vs. time-dependent excretion patterns) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.